molecular formula C12H20N2O2 B14306573 Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate CAS No. 113310-92-2

Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate

Cat. No.: B14306573
CAS No.: 113310-92-2
M. Wt: 224.30 g/mol
InChI Key: GZNLLOMQAODTPR-UHFFFAOYSA-N
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Description

Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate typically involves the reaction of ethyl cyclopent-1-ene-1-carboxylate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate is unique due to its combination of a pyrrolidine ring and a cyclopentene carboxylate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

113310-92-2

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 2-(pyrrolidin-1-ylamino)cyclopentene-1-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-2-16-12(15)10-6-5-7-11(10)13-14-8-3-4-9-14/h13H,2-9H2,1H3

InChI Key

GZNLLOMQAODTPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCC1)NN2CCCC2

Origin of Product

United States

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